2-(1-Chloroethyl)-5-(4-fluorophenyl)-1,3-oxazole
Description
Properties
IUPAC Name |
2-(1-chloroethyl)-5-(4-fluorophenyl)-1,3-oxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClFNO/c1-7(12)11-14-6-10(15-11)8-2-4-9(13)5-3-8/h2-7H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUCKCSQWLOVHJS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC=C(O1)C2=CC=C(C=C2)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClFNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Chloroethyl)-5-(4-fluorophenyl)-1,3-oxazole typically involves the reaction of 4-fluoroaniline with chloroacetyl chloride to form an intermediate, which is then cyclized to produce the oxazole ring. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(1-Chloroethyl)-5-(4-fluorophenyl)-1,3-oxazole can undergo various types of chemical reactions, including:
Substitution Reactions: The chloroethyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction Reactions: Reduction of the oxazole ring or the substituents can lead to the formation of new compounds with altered properties.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used under controlled conditions to achieve selective oxidation.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed to reduce specific functional groups.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while oxidation and reduction reactions can lead to the formation of alcohols, ketones, or other modified compounds.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Recent studies indicate that oxazole derivatives, including compounds similar to 2-(1-Chloroethyl)-5-(4-fluorophenyl)-1,3-oxazole, exhibit significant anticancer properties. For instance, derivatives of oxazole have been shown to induce apoptosis in cancer cell lines by modulating mitochondrial pathways and affecting the expression of apoptosis-related proteins such as Bax and Bcl-2 . This mechanism suggests potential for developing new anticancer drugs targeting various malignancies.
Antimicrobial Properties
The compound's structure may also lend itself to antimicrobial applications. Research on related oxazole derivatives has demonstrated efficacy against a range of pathogens, including bacteria and fungi. The interaction of these compounds with microbial enzymes or membranes could provide a pathway for developing novel antimicrobial agents .
Agricultural Applications
Pesticide Development
Oxazole derivatives are being explored for their potential use in agricultural chemistry, particularly as pesticides. The unique properties of this compound may allow it to act effectively against agricultural pests while minimizing toxicity to non-target organisms. Studies on similar compounds have highlighted their effectiveness against nematodes and other crop-damaging pests .
Material Science
Polymer Synthesis
In material science, there is growing interest in utilizing oxazole derivatives as building blocks for synthesizing advanced materials. Their unique electronic properties can be harnessed to develop polymers with enhanced characteristics such as improved thermal stability and electrical conductivity. This application is particularly relevant in the development of materials for electronic devices .
Case Study 1: Anticancer Properties
A recent investigation into the cytotoxic effects of oxazole derivatives found that compounds similar to this compound were effective against various cancer cell lines. The study utilized MDA-MB-231 (breast cancer) and HT-29 (colon cancer) cell lines, demonstrating significant cell cycle arrest and apoptosis induction at low concentrations .
Case Study 2: Agricultural Efficacy
Research conducted on nematicidal activity revealed that oxazole derivatives could significantly reduce populations of harmful nematodes in crops. For example, a derivative showed an LC50 value much lower than conventional nematicides like avermectin, indicating its potential as a safer alternative for pest control in agriculture .
Mechanism of Action
The mechanism of action of 2-(1-Chloroethyl)-5-(4-fluorophenyl)-1,3-oxazole involves its interaction with specific molecular targets, such as enzymes or receptors. The chloroethyl and fluorophenyl groups can influence the compound’s binding affinity and selectivity towards these targets. The oxazole ring can participate in hydrogen bonding and other non-covalent interactions, contributing to the compound’s overall activity.
Comparison with Similar Compounds
Table 1: Structural Features of Fluorophenyl-Substituted Oxazoles
- Key Observations :
- Halogen substituents (Cl, F) significantly impact crystal packing. For example, compounds 4 and 5 are isostructural but require slight adjustments to accommodate Cl vs. F, altering intermolecular interactions .
- Bulkier substituents, such as phenyl-oxazolyl groups, increase dihedral angles between aromatic rings (e.g., 64.1° in ’s compound), reducing planarity and affecting π–π stacking efficiency .
- Fluorine disorder (occupancies: 0.627 vs. 0.373) in ’s compound highlights dynamic structural flexibility, which may influence solubility and stability .
Biological Activity
The compound 2-(1-Chloroethyl)-5-(4-fluorophenyl)-1,3-oxazole is a member of the oxazole family, which has garnered attention in medicinal chemistry due to its potential biological activities. This article provides an overview of its synthesis, biological activity, mechanisms of action, and relevant case studies.
Synthesis
The synthesis of this compound typically involves the reaction of 4-fluorobenzaldehyde with chloroethylamine in the presence of suitable catalysts. The oxazole ring formation can be achieved through cyclization reactions that may include various reagents such as phosphorus oxychloride (POCl3) or diethylaminosulfur trifluoride (DAST) .
Biological Activity
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. It has been shown to inhibit the growth of various cancer cell lines by interfering with microtubule dynamics, which is crucial for cell division. In vitro studies have reported that this compound can induce cell cycle arrest at the G2/M phase and exhibit cytotoxic effects at micromolar concentrations .
Antimicrobial Properties
This compound also displays antimicrobial activity. Studies have demonstrated its effectiveness against several bacterial strains and fungi, making it a candidate for further development as an antimicrobial agent .
Mechanism of Action
The biological activity of this compound can be attributed to its ability to form covalent bonds with nucleophilic sites on proteins. This interaction can lead to inhibition or modulation of enzyme activity and receptor interactions. The presence of the chloroethyl and fluorophenyl groups enhances its binding affinity and selectivity towards specific molecular targets .
Case Studies
Several studies have investigated the biological effects of this compound:
- In Vitro Anticancer Study : A study evaluating the growth inhibitory effects on various human tumor cell lines found that this compound exhibited a GI50 value in the low micromolar range, indicating potent anticancer activity .
- Antimicrobial Evaluation : Another investigation screened this compound against a panel of bacterial and fungal pathogens, revealing significant antibacterial and antifungal activities, particularly in formulations with enhanced solubility .
Data Table: Biological Activity Overview
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 2-(1-chloroethyl)-5-(4-fluorophenyl)-1,3-oxazole, and how can intermediates be characterized?
- Methodology : The compound can be synthesized via multi-step protocols involving chlorination and cyclization. For example:
- Step 1 : React 4-fluorophenylacetone with hydroxylamine to form an oxime intermediate.
- Step 2 : Chlorinate the oxime using POCl₃ or Cl₂ gas under controlled conditions .
- Step 3 : Cyclize with ethyl chloroacetate in the presence of a base (e.g., K₂CO₃) to form the oxazole ring.
- Characterization : Intermediates are validated via LC-MS and ¹H/¹³C NMR. Final purity is confirmed by HPLC with UV detection (λ = 254 nm) .
Q. How is the crystal structure of this compound resolved, and what software is used for refinement?
- Methodology : Single-crystal X-ray diffraction (SCXRD) is the gold standard.
- Data Collection : Use a diffractometer (e.g., Oxford Diffraction Gemini) with Mo-Kα radiation (λ = 0.71073 Å) at 295 K.
- Refinement : SHELX programs (e.g., SHELXL) are employed for structure solution and refinement. Typical parameters:
- R factor < 0.05, wR < 0.12, data-to-parameter ratio > 15:1 .
- Disorder Handling : Partial occupancy refinement for disordered atoms (e.g., fluorine positions) using constraints .
Q. What spectroscopic techniques are critical for confirming the compound’s identity?
- Methodology :
- FTIR : Confirm functional groups (C-Cl stretch: 550–600 cm⁻¹; oxazole ring: 1600–1650 cm⁻¹).
- NMR :
- ¹⁹F NMR: Detect fluorophenyl environment (δ ≈ -115 ppm).
- ¹H NMR: Chloroethyl protons appear as a quartet (δ ≈ 4.2–4.5 ppm) .
Advanced Research Questions
Q. How can structural disorder in the chloroethyl group be resolved during crystallographic refinement?
- Methodology :
- Occupancy Refinement : Assign partial occupancy (e.g., 0.6:0.4) to disordered chloroethyl conformers using SHELXL’s PART instruction.
- Thermal Parameters : Apply anisotropic displacement parameters (ADPs) to non-H atoms.
- Validation : Check residual electron density maps (Δρ < 0.3 eÅ⁻³) and R₁ values post-refinement .
Q. What computational methods predict the compound’s reactivity in nucleophilic substitution reactions?
- Methodology :
- DFT Calculations : Use Gaussian or ORCA software to model transition states (e.g., B3LYP/6-31G* level).
- NBO Analysis : Assess electron density at the chloroethyl group to predict sites for SN1/SN2 mechanisms.
- Experimental Validation : Compare computational results with kinetic data from reactions with nucleophiles (e.g., NaI in acetone) .
Q. How do steric effects from the 4-fluorophenyl group influence the compound’s conformational stability?
- Methodology :
- Torsional Analysis : Measure dihedral angles between the oxazole ring and fluorophenyl group via SCXRD (e.g., angles ≈ 10–25°).
- Energy Profiling : Perform relaxed potential energy scans using molecular mechanics (MMFF94 force field).
- Impact on Reactivity : Reduced rotational freedom may slow ring-opening reactions .
Q. What strategies mitigate competing side reactions during oxazole ring formation?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
